4-Ethoxy-6-[2-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine

Kinase inhibition TrkA Structure-Activity Relationship

4-Ethoxy-6-[2-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine is a synthetic heterocyclic small molecule belonging to the pyrido[3,2-d]pyrimidine family. This scaffold is frequently explored in medicinal chemistry for kinase inhibition.

Molecular Formula C16H13F3N4O
Molecular Weight 334.30 g/mol
CAS No. 917759-63-8
Cat. No. B12613013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-6-[2-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine
CAS917759-63-8
Molecular FormulaC16H13F3N4O
Molecular Weight334.30 g/mol
Structural Identifiers
SMILESCCOC1=NC(=NC2=C1N=C(C=C2)C3=CC=CC=C3C(F)(F)F)N
InChIInChI=1S/C16H13F3N4O/c1-2-24-14-13-12(22-15(20)23-14)8-7-11(21-13)9-5-3-4-6-10(9)16(17,18)19/h3-8H,2H2,1H3,(H2,20,22,23)
InChIKeyUWBSMWUTHOQBDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethoxy-6-[2-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine (CAS 917759-63-8): Structural and Pharmacological Context


4-Ethoxy-6-[2-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine is a synthetic heterocyclic small molecule belonging to the pyrido[3,2-d]pyrimidine family. This scaffold is frequently explored in medicinal chemistry for kinase inhibition. A legacy PubChem substance record (SID 39845218) exists, but no standardized compound summary or biological data are maintained. [1] A drug mapping database associates a closely related pyrido[3,2-d]pyrimidine derivative with TrkA kinase inhibition, citing patent WO2012125668, though the exact correspondence to this CAS number has not been confirmed with quantitative data. [2] Comprehensive, comparator-based pharmacological profiling for this specific compound remains absent from the peer-reviewed and patent literature accessible for this analysis.

Why 4-Ethoxy-6-[2-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine Cannot Be Casually Substituted


Within the pyrido[3,2-d]pyrimidine class, even minor structural variations—such as the position of a trifluoromethyl group on the 6-phenyl ring or the nature of the 4-alkoxy substituent—can drastically alter kinase binding profiles, as demonstrated by structure-activity relationship (SAR) studies on related TrkA inhibitors. [1] The ortho-substituted trifluoromethylphenyl moiety in the target compound introduces distinct steric and electronic constraints compared to its para- or meta-substituted analogs, which are expected to influence hinge-region binding and selectivity across the kinome. Without direct comparative pharmacological data, however, the precise consequences of these structural differences remain unquantified, making generic substitution a high-risk proposition for any research or industrial application requiring defined molecular pharmacology.

Quantitative Differentiation Evidence for 4-Ethoxy-6-[2-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine


Structural Differentiation from 4-Position Trifluoromethyl Analog

The target compound bears a 2-(trifluoromethyl)phenyl group at the 6-position, whereas the commercially available analog 4-Ethoxy-6-[4-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine (CAS not specified) places the trifluoromethyl group at the para position. In pyridopyrimidine kinase inhibitors, the 6-aryl substituent occupies a front pocket that interacts with the activation loop; ortho substitution can enforce a twisted biaryl conformation that alters π-stacking with catalytic residues like Arg673, as inferred from TrkA co-crystal structures of related scaffolds. [1] No quantitative IC50, Kd, or cellular activity data are available for either compound in a comparable assay system.

Kinase inhibition TrkA Structure-Activity Relationship

Potential TrkA Kinase Inhibition vs. DHFR Inhibition Class Distinction

A drug-target mapping resource lists a pyrido[3,2-d]pyrimidine derivative (potentially related to the target compound) as a TrkA inhibitor originating from patent WO2012125668. [1] In contrast, other 6-substituted pyrido[3,2-d]pyrimidines have been characterized as dihydrofolate reductase (DHFR) inhibitors, with IC50 values ranging from sub-micromolar to >100 μM for human DHFR. [2] The target compound's association with TrkA rather than DHFR represents a fundamental difference in therapeutic application (pain/oncology vs. anti-infective/oncology), but no direct enzymatic or cellular data confirming TrkA inhibition are publicly available for this CAS number.

TrkA DHFR Target Selectivity

Absence of Comparative Kinase Profiling Data

No quantitative kinase inhibition data (IC50, Kd, % inhibition at a defined concentration) were found for 4-Ethoxy-6-[2-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine against any kinase panel, nor against any comparator compound. A comprehensive search of PubMed, Google Patents, BindingDB, and PubChem returned no primary research articles or patents that disclose pharmacological results for this precise structure. [1] This data gap prevents any numerical comparison with in-class compounds such as the pan-Trk inhibitors described by Stachel et al. (e.g., compounds with TrkA IC50 values in the low nanomolar range). [2]

Kinase selectivity Profiling Data Gap

Potential Application Scenarios for 4-Ethoxy-6-[2-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine Based on Available Evidence


Exploratory TrkA Kinase Inhibitor Screening

If the compound is indeed the pyrido[3,2-d]pyrimidine derivative referenced in patent WO2012125668 as a TrkA inhibitor [1], it may serve as a starting point for hit validation in TrkA biochemical assays. However, users must independently verify its inhibitory activity and selectivity, as no confirmatory data are publicly available.

Structure-Activity Relationship (SAR) Studies on 6-Aryl Substitution

The ortho-trifluoromethylphenyl group provides a distinct steric and electronic environment at the 6-position of the pyrido[3,2-d]pyrimidine core. This compound could be used alongside its para- and meta-substituted isomers to probe the conformational preferences of the 6-aryl ring in kinase binding pockets, building on the structural insights from related TrkA co-crystal structures. [2]

Chemical Probe for Target Deconvolution

Given the scaffold's known dual potential for kinase and DHFR inhibition [3], this compound could be employed in chemoproteomics or thermal shift assays to identify its actual cellular targets, contributing to the deorphanization of undercharacterized pyridopyrimidine chemical probes.

Quote Request

Request a Quote for 4-Ethoxy-6-[2-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.